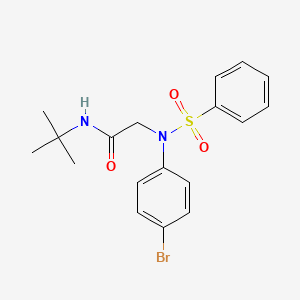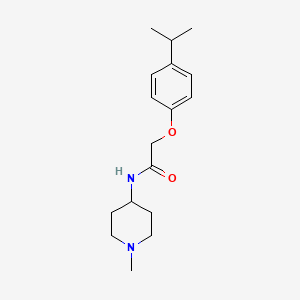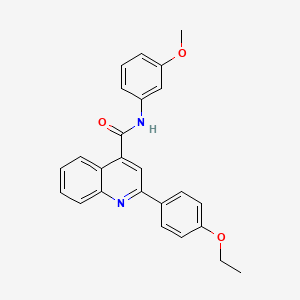![molecular formula C22H21BrN2O3S B4898362 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzamide family and has been studied for its ability to interact with various biological targets, including enzymes and receptors. In
Mecanismo De Acción
The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes and receptors involved in various biological processes. For example, the compound has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. In addition, the compound has been shown to interact with the cannabinoid receptor, which is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide can have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential anticancer properties. In addition, the compound has been shown to reduce inflammation in animal models, suggesting that it may have potential anti-inflammatory properties. Other studies have suggested that the compound may have potential neuroprotective properties, although further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide in lab experiments is its potential therapeutic properties. The compound has been shown to interact with various biological targets, making it a versatile tool for studying biological processes. However, one limitation of using the compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide. One area of interest is the compound's potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Other areas of interest include the compound's interactions with enzymes and receptors, as well as its potential side effects and toxicity. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic properties.
Métodos De Síntesis
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide involves the reaction of 4-bromo-3-methylbenzoic acid with benzylamine in the presence of sulfuric acid. The resulting product is then treated with methylsulfonyl chloride to obtain the final compound. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for various studies.
Aplicaciones Científicas De Investigación
4-[Benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide has been studied for its potential therapeutic properties in various areas of research. One area of interest is cancer research, where the compound has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated the compound's ability to interact with enzymes and receptors, including the histone deacetylase enzyme and the cannabinoid receptor. These studies have suggested that the compound may have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-14-19(10-13-21(16)23)24-22(26)18-8-11-20(12-9-18)25(29(2,27)28)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQLYXTTLHVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)

![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)
![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)


![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)
![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)